molecular formula C9H7F7N2O2 B2380188 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid CAS No. 2054953-21-6

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B2380188
CAS No.: 2054953-21-6
M. Wt: 308.156
InChI Key: CERSQNCSENZOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a fluorinated organic compound that features a pyrazole ring substituted with difluoromethyl groups and a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with a suitable trifluorobutanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with the trifluorobutanoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is unique due to the presence of both difluoromethyl and trifluorobutanoic acid groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where high fluorine content and stability are desired .

Properties

IUPAC Name

3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2O2/c10-7(11)3-1-4(8(12)13)18(17-3)5(2-6(19)20)9(14,15)16/h1,5,7-8H,2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERSQNCSENZOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)F)C(CC(=O)O)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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